Benzyl (2,4-dimethylfuran-3-yl)carbamate
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Overview
Description
Benzyl (2,4-dimethylfuran-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2,4-dimethylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2,4-dimethylfuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2,4-dimethylfuran-3-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Another method involves the use of benzyl isocyanate and 2,4-dimethylfuran-3-ol. This reaction can be catalyzed by a Lewis acid such as zinc chloride, and it generally requires heating to achieve a good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2,4-dimethylfuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Benzyl (2,4-dimethylfuran-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (2,4-dimethylfuran-3-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can act as a reversible inhibitor of enzymes such as acetylcholinesterase, making it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the furan ring and has different chemical properties.
2,4-Dimethylfuran-3-yl carbamate: Lacks the benzyl group and has different reactivity.
Uniqueness
Benzyl (2,4-dimethylfuran-3-yl)carbamate is unique due to the presence of both the benzyl group and the 2,4-dimethylfuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
87675-99-8 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
benzyl N-(2,4-dimethylfuran-3-yl)carbamate |
InChI |
InChI=1S/C14H15NO3/c1-10-8-17-11(2)13(10)15-14(16)18-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,16) |
InChI Key |
FKDOSWFCNJNPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1NC(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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